6-Methylnonan-2-one
CAS No.: 104092-42-4
Cat. No.: VC5615458
Molecular Formula: C10H20O
Molecular Weight: 156.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104092-42-4 |
|---|---|
| Molecular Formula | C10H20O |
| Molecular Weight | 156.269 |
| IUPAC Name | 6-methylnonan-2-one |
| Standard InChI | InChI=1S/C10H20O/c1-4-6-9(2)7-5-8-10(3)11/h9H,4-8H2,1-3H3 |
| Standard InChI Key | HTQPOMZKAGSTQI-UHFFFAOYSA-N |
| SMILES | CCCC(C)CCCC(=O)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
6-Methylnonan-2-one is systematically named according to IUPAC rules as 6-methylnonan-2-one, reflecting a ten-carbon chain with a ketone group at position 2 and a methyl branch at position 6. Its molecular formula, C₁₀H₂₀O, corresponds to a degree of unsaturation of one, consistent with its ketone functional group .
Structural Characterization
The compound’s structure is defined by the SMILES notation CCCC(C)CCCC(=O)C, which specifies the methyl branch at carbon 6 and the ketone at carbon 2. The InChIKey HTQPOMZKAGSTQI-UHFFFAOYSA-N uniquely identifies its stereochemical and constitutional features . Comparative analysis with the 8-methylnonan-2-one isomer (PubChem CID 528744) reveals distinct physicochemical behaviors due to differences in branching position .
Table 1: Comparative Structural Data for Methylnonan-2-one Isomers
Synthesis and Natural Occurrence
Organic Synthesis Pathways
6-Methylnonan-2-one is synthesized via keto-enol tautomerization or alkylation of preformed ketones. A notable method involves the condensation of 6-methylnonanal under controlled oxidation conditions, yielding the ketone with high purity . Industrial-scale production remains limited, with most studies focusing on laboratory-scale synthesis for analytical standards.
Physicochemical Properties
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry data for 6-methylnonan-2-one adducts reveal CCS values critical for mass spectrometry identification:
Table 2: Collision Cross-Section (CCS) Predictions
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 157.15869 | 138.7 |
| [M+Na]⁺ | 179.14063 | 148.4 |
| [M+NH₄]⁺ | 174.18523 | 146.4 |
| [M-H]⁻ | 155.14413 | 138.1 |
Thermodynamic and Spectral Data
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Boiling Point: Estimated at 210–215°C based on homologous series trends.
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Density: ~0.82 g/cm³ (typical for aliphatic ketones).
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IR Spectroscopy: Strong absorption at 1,715 cm⁻¹ (C=O stretch) .
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¹H NMR: Key signals include δ 2.38 (t, J=7.2 Hz, 2H, COCH₂) and δ 1.25–1.35 (m, 10H, aliphatic CH₂) .
Functional Applications and Research Findings
Flavor and Fragrance Chemistry
Although 6-methylnonan-2-one itself lacks documented odor thresholds, its structural analog 3-methylnonane-2,4-dione demonstrates intense sensory properties at concentrations as low as 0.01 ng/L air . This suggests that minor structural modifications in methyl-branched ketones dramatically alter their flavor profiles, warranting further study of 6-methylnonan-2-one in sensory applications.
Biochemical Relevance
Methylnonane derivatives, including 2-methylnonane, exhibit phospholipase A₂ (PLA₂) inhibitory activity, reducing edema and inflammation in preclinical models . While 6-methylnonan-2-one’s bioactivity remains uncharacterized, its structural similarity to these compounds positions it as a candidate for antivenom or anti-inflammatory research.
Industrial and Analytical Utility
6-Methylnonan-2-one serves as a reference standard in gas chromatography-mass spectrometry (GC-MS) for identifying branched ketones in complex mixtures. Its predictable fragmentation patterns and CCS values enhance its utility in metabolomics and environmental chemistry .
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